molecular formula C9H11BrO3 B6337338 2-(4-Bromo-3-methoxyphenyl)oxy-ethanol CAS No. 885952-77-2

2-(4-Bromo-3-methoxyphenyl)oxy-ethanol

Cat. No. B6337338
CAS RN: 885952-77-2
M. Wt: 247.09 g/mol
InChI Key: QHUJWTGCPSJIMS-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-methoxyphenyl)oxy-ethanol, also known as 4-bromo-3-methoxybenzyl alcohol, is an organic compound with a molecular formula of C9H11BrO2. It is a colorless liquid with a sweet, balsamic odor, and is insoluble in water. It has a wide range of applications in the field of organic chemistry, ranging from use as a reagent in various synthetic processes to its use as a starting material for the synthesis of various drugs.

Mechanism of Action

2-(4-Bromo-3-methoxyphenyl)oxy-ethanol acts as a nucleophile in organic reactions. It undergoes nucleophilic substitution reactions with alkyl halides and acyl halides, and can also undergo Friedel-Crafts alkylation reactions. In addition, it can undergo a variety of other reactions, such as addition reactions, elimination reactions, and condensation reactions.
Biochemical and Physiological Effects
2-(4-Bromo-3-methoxyphenyl)oxy-ethanol has not been found to have any significant biochemical or physiological effects. It is not known to be toxic, and is not known to cause any adverse effects when used in laboratory experiments.

Advantages and Limitations for Lab Experiments

2-(4-Bromo-3-methoxyphenyl)oxy-ethanol is a useful reagent for a variety of organic synthesis reactions. It is relatively inexpensive, and is readily available from chemical suppliers. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, it is not soluble in water, and thus may not be suitable for some reactions that require aqueous solvents.

Future Directions

2-(4-Bromo-3-methoxyphenyl)oxy-ethanol has a wide range of applications in organic synthesis, and its use as a reagent is likely to continue to increase in the future. In particular, its use in the synthesis of various drugs, polymers, and other compounds is likely to increase as new applications are discovered. In addition, further research into its mechanism of action and its biochemical and physiological effects is likely to lead to the development of new and improved synthetic methods. Finally, the development of new and improved methods for the synthesis of 2-(4-Bromo-3-methoxyphenyl)oxy-ethanol is likely to lead to increased availability of this compound, which will in turn lead to its increased use in organic synthesis.

Synthesis Methods

2-(4-Bromo-3-methoxyphenyl)oxy-ethanol can be synthesized via a number of methods. The most commonly used method is the reaction of 2-(4-Bromo-3-methoxyphenyl)oxy-ethanolthoxybenzaldehyde with ethanol in the presence of an acid catalyst. This method produces a yield of up to 95%. Other methods include the reaction of 2-(4-Bromo-3-methoxyphenyl)oxy-ethanolthoxybenzene with ethylene oxide, the reaction of 2-(4-Bromo-3-methoxyphenyl)oxy-ethanolthoxyphenol with ethylene oxide, and the reaction of 2-(4-Bromo-3-methoxyphenyl)oxy-ethanolthoxybenzyl chloride with sodium ethoxide.

Scientific Research Applications

2-(4-Bromo-3-methoxyphenyl)oxy-ethanol has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various drugs, such as the antifungal agent clotrimazole, the anti-inflammatory agent ketoprofen, and the antidepressant drug fluoxetine. It is also used in the synthesis of various other compounds, such as the insect repellent DEET and the anti-malarial drug artemisinin. In addition, 2-(4-Bromo-3-methoxyphenyl)oxy-ethanol is used in the synthesis of various polymers, such as polyurethanes and polyesters.

properties

IUPAC Name

2-(4-bromo-3-methoxyphenoxy)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3/c1-12-9-6-7(13-5-4-11)2-3-8(9)10/h2-3,6,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUJWTGCPSJIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OCCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-3-methoxyphenyl)oxy-ethanol

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